molecular formula C27H23NO2S B2876756 4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866018-63-5

4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Cat. No. B2876756
CAS RN: 866018-63-5
M. Wt: 425.55
InChI Key: JSMQUZPCLFQDLE-GXDHUFHOSA-N
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Description

This compound is a chemical with the molecular formula C27H22NO2S . It is a type of thienoquinoline, which is a class of organic compounds that contain a thiophene and quinoline moiety .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a quinoline moiety (a heterocyclic aromatic organic compound), and ethoxyphenyl and phenoxy substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, and molecular weight of this compound are not specified in the available resources .

Scientific Research Applications

Structural and Optical Properties

Research has shown that derivatives of pyranoquinoline, which are structurally related to the compound , possess intriguing structural and optical properties. These compounds, in their thin film form, have been studied for their polycrystalline nature and nanocrystallite dispersion in an amorphous matrix. The optical properties, including absorption parameters and electron transition types, are significant for materials science and photonics applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Spectral and Electronic Properties

The spectral and electronic properties of quinoline derivatives are also a subject of extensive research. Studies on these compounds, including their synthesis and crystal structure analysis, provide insights into their infrared, ultraviolet-visible, and nuclear magnetic resonance properties. These findings are crucial for developing new materials with potential nonlinear optical (NLO) applications (Khalid et al., 2019).

Corrosion Inhibition

Quinoline derivatives have been evaluated for their effectiveness as corrosion inhibitors. Quantum chemical calculations based on density functional theory (DFT) have been used to understand the relationship between the molecular structure of these compounds and their inhibition efficiency. This research is vital for the development of new materials in industrial applications, particularly in corrosion protection (Zarrouk et al., 2014).

Electrochemical Properties

The electrochemical properties of pyranoquinoline derivatives have been investigated, focusing on their dielectric and electrical conductivity. These studies are essential for understanding the behavior of these compounds in various electronic and photovoltaic applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Photophysical Properties

Quinoline derivatives exhibit unique photophysical properties, including excited-state intramolecular proton transfer (ESIPT) inspired emissions. These properties are studied for potential applications in fluorescence spectroscopy and materials science (Padalkar & Sekar, 2014).

Antimicrobial Applications

Some quinoline derivatives have shown promising antimicrobial properties. Synthesis and evaluation of these compounds against various microorganisms suggest potential applications in developing new antimicrobial agents (Kumar & Kumar, 2021).

Photovoltaic Applications

The photovoltaic properties of pyranoquinoline derivatives have been explored for their use in organic-inorganic photodiode fabrication. These studies are crucial for the advancement of solar energy technologies and the development of new photovoltaic materials (Zeyada, El-Nahass, & El-Shabaan, 2016).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO2S/c1-2-29-20-11-8-19(9-12-20)10-14-25-23-16-17-31-27(23)24-18-22(13-15-26(24)28-25)30-21-6-4-3-5-7-21/h3-15,18H,2,16-17H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMQUZPCLFQDLE-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)OC4=CC=CC=C4)C5=C2CCS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)OC4=CC=CC=C4)C5=C2CCS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

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